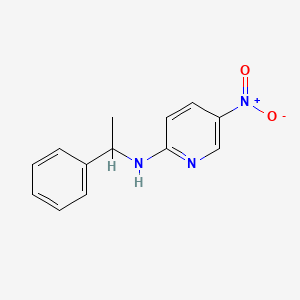![molecular formula C16H18O8 B13385052 5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid](/img/structure/B13385052.png)
5alpha-[3-(4-Hydroxyphenyl)acryloyloxy]-1,3beta,4alpha-trihydroxycyclohexane-1beta-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
trans-5-O-(4-coumaroyl)-D-quinic acid: is a naturally occurring compound found in various plants. It is a derivative of quinic acid, esterified with coumaric acid. This compound is part of the phenylpropanoid pathway, which is crucial for the biosynthesis of various plant secondary metabolites, including flavonoids, lignins, and tannins .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of trans-5-O-(4-coumaroyl)-D-quinic acid typically involves the esterification of quinic acid with coumaric acid. This reaction can be catalyzed by enzymes such as 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase, which hydroxylates the compound . The reaction conditions often require the presence of NADPH, oxygen, and specific pH levels to facilitate the enzymatic activity .
Industrial Production Methods: Industrial production of trans-5-O-(4-coumaroyl)-D-quinic acid is less common due to its complex synthesis. it can be extracted from plant sources where it naturally occurs, such as in certain fruits and vegetables. The extraction process involves solvent extraction followed by purification steps like chromatography .
Análisis De Reacciones Químicas
Types of Reactions: trans-5-O-(4-coumaroyl)-D-quinic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form caffeoylquinic acid.
Reduction: Reduction reactions can convert it back to its precursor forms.
Substitution: Substitution reactions can occur at the hydroxyl groups, leading to the formation of different esters.
Common Reagents and Conditions:
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Acidic or basic conditions can facilitate substitution reactions.
Major Products:
Caffeoylquinic acid: Formed through oxidation.
Various esters: Formed through substitution reactions.
Aplicaciones Científicas De Investigación
trans-5-O-(4-coumaroyl)-D-quinic acid has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of other phenolic compounds.
Biology: It plays a role in plant metabolism and defense mechanisms.
Medicine: Research suggests potential antioxidant and anti-inflammatory properties.
Industry: It is used in the production of natural antioxidants and preservatives
Mecanismo De Acción
The mechanism of action of trans-5-O-(4-coumaroyl)-D-quinic acid involves its role in the phenylpropanoid pathway. It acts as a substrate for various enzymes, leading to the production of important secondary metabolites. These metabolites are involved in plant defense, pigmentation, and structural integrity . The molecular targets include enzymes like 5-O-(4-coumaroyl)-D-quinate 3’-monooxygenase, which hydroxylates the compound to form caffeoylquinic acid .
Comparación Con Compuestos Similares
Caffeoylquinic acid: A direct oxidation product of trans-5-O-(4-coumaroyl)-D-quinic acid.
Coumaroylshikimic acid: Another esterified form of coumaric acid.
Chlorogenic acid: A well-known ester of quinic acid and caffeic acid
Uniqueness: trans-5-O-(4-coumaroyl)-D-quinic acid is unique due to its specific esterification pattern and its role in the biosynthesis of various phenolic compounds. Its presence in the phenylpropanoid pathway makes it a crucial intermediate in the production of important plant metabolites .
Propiedades
IUPAC Name |
1,3,4-trihydroxy-5-[3-(4-hydroxyphenyl)prop-2-enoyloxy]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O8/c17-10-4-1-9(2-5-10)3-6-13(19)24-12-8-16(23,15(21)22)7-11(18)14(12)20/h1-6,11-12,14,17-18,20,23H,7-8H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSEYFENKXDIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C(CC1(C(=O)O)O)OC(=O)C=CC2=CC=C(C=C2)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O8 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl (1R,4aS,8S,8aS)-3-ethoxy-1-methyl-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,3,4,4a,8,8a-hexahydropyrano[3,4-c]pyran-5-carboxylate](/img/structure/B13384975.png)
![5-[[(2R)-azetidin-2-yl]methoxy]-2-chloro-pyridine;hydrochloride](/img/structure/B13384980.png)
![1,7-Dihydroxy-2,6,6,10-tetramethyl-14-(3,4,5-trimethoxyphenyl)-11,15-dioxatetracyclo[8.8.0.02,7.012,17]octadeca-4,12(17),13-triene-3,16-dione](/img/structure/B13384985.png)


![Sodium;2-azaniumyl-3-[(3-hexadecanoyloxy-2-octadec-9-enoyloxypropoxy)-oxidophosphoryl]oxypropanoate](/img/structure/B13385013.png)
![N-(4-methyl-2-oxochromen-7-yl)-5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanamide](/img/structure/B13385025.png)


![4-[(3-Methoxyphenyl)ethynyl]pyridine](/img/structure/B13385031.png)


![N-(10-ethyl-18-fluoro-10-hydroxy-19-methyl-5,9-dioxo-8-oxa-4,15-diazahexacyclo[14.7.1.02,14.04,13.06,11.020,24]tetracosa-1,6(11),12,14,16,18,20(24)-heptaen-23-yl)-2-hydroxyacetamide](/img/structure/B13385064.png)
